
Suc-DL-Ala-DL-Pro-DL-Ala-AMC
Descripción general
Descripción
Suc-Ala-Pro-Ala-AMC is a tripeptide substrate for elastase . It is a sensitive substrate for human neutrophil elastase .
Synthesis Analysis
The synthesis of Suc-Ala-Pro-Ala-AMC involves attaching the fluorogenic enzyme substrate, which consists of a succinyl group, tripeptide sequence Ala-Pro-Ala (APA), and fluorescent 7-amino-4-methylcoumarin (AMC) species .
Molecular Structure Analysis
The molecular weight of Suc-Ala-Pro-Ala-AMC is 514.53, and its formula is C25H30N4O8 . The sequence is denoted as {Suc}-Ala-Pro-Ala-{AMC} .
Chemical Reactions Analysis
Suc-Ala-Pro-Ala-AMC is a substrate for elastase . The activity of this compound can be quantified by the release of free fluorescent 7-amino-4-methylcoumarin (AMC) .
Physical And Chemical Properties Analysis
Suc-Ala-Pro-Ala-AMC has a molecular weight of 514.53 and a formula of C25H30N4O8 . It is a tripeptide substrate of elastase .
Aplicaciones Científicas De Investigación
Proteolytic Enzyme Activity and Specificity
Suc-Ala-Pro-Ala-Amc and related compounds are used to study proteolytic enzyme activities. For example, they are used to detect and characterize enzymes like PepN in Escherichia coli which hydrolyzes these compounds despite the absence of 20 S proteasomes, showing similarities with downstream processing enzymes in Archaea and Eukarya (Chandu, Kumar, & Nandi, 2003).
Zinc Metalloendopeptidase Studies
Suc-Ala-Pro-Ala-Amc is instrumental in identifying and studying zinc metalloendopeptidases, as observed in dog pancreas microsomes. This research helps understand the enzyme's inhibition by certain compounds and its hydrolyzing activity on various peptide substrates (Mumford et al., 1980).
Exploring Serine Protease-like Activities
In the study of apolipophorin III from the hemolymph of desert locusts, Suc-Ala-Pro-Ala-Amc and similar substrates were used to identify and characterize serine protease-like activities, broadening our understanding of enzymatic activities in various biological contexts (Malik, Amir, & Venekei, 2012).
Characterizing Protease Activity
Suc-Ala-Pro-Ala-Amc also finds application in characterizing protease activities in various biological samples, as demonstrated by studies that use this compound to measure enzyme activities and their specificity in different organisms and tissues (Yasothornsrikul & Hook, 2000).
Enzyme Catalysis and Biotechnology
The compound is utilized in biotechnological research, such as in the cell-free synthesis of chemicals like 5-aminolevulinic acid, demonstrating its role in understanding and optimizing enzyme catalysis for industrial applications (Meng et al., 2016).
Mecanismo De Acción
Target of Action
Suc-Ala-Pro-Ala-Amc is a tripeptide substrate primarily targeted towards elastase . Elastase is a serine protease that hydrolyzes elastin, a key component of the extracellular matrix in tissues such as the lungs, arteries, and skin. It plays a crucial role in maintaining the elasticity and structural integrity of these tissues.
Mode of Action
The compound interacts with elastase by fitting into the enzyme’s active site. The enzyme then cleaves the peptide bond in the substrate, leading to the release of the fluorophore 7-amino-4-methylcoumarin (Amc). This cleavage event is what allows the activity of elastase to be quantified .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Suc-Ala-Pro-Ala-Amc plays a crucial role in biochemical reactions as a substrate for various proteolytic enzymes. It is specifically designed to interact with enzymes such as elastase, chymotrypsin, and cathepsin G. When these enzymes cleave the peptide bond in Suc-Ala-Pro-Ala-Amc, they release the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be detected and quantified using fluorescence spectroscopy . This interaction allows researchers to measure enzyme activity and study the kinetics of proteolytic reactions.
Cellular Effects
Suc-Ala-Pro-Ala-Amc influences various cellular processes by serving as a substrate for proteolytic enzymes. In cellular assays, the cleavage of Suc-Ala-Pro-Ala-Amc by enzymes such as elastase and chymotrypsin can be used to monitor enzyme activity within cells. This compound can impact cell signaling pathways, gene expression, and cellular metabolism by providing insights into the activity of proteases involved in these processes . For example, the activity of elastase in degrading extracellular matrix proteins can be studied using Suc-Ala-Pro-Ala-Amc, shedding light on its role in tissue remodeling and inflammation.
Molecular Mechanism
The molecular mechanism of Suc-Ala-Pro-Ala-Amc involves its interaction with proteolytic enzymes. The compound binds to the active site of enzymes such as elastase and chymotrypsin, where it undergoes hydrolysis. This hydrolysis releases the fluorescent molecule AMC, which can be detected and measured . The binding interactions between Suc-Ala-Pro-Ala-Amc and these enzymes are specific and allow for the selective measurement of enzyme activity. Additionally, the release of AMC provides a quantifiable readout of the enzymatic reaction, enabling detailed studies of enzyme kinetics and inhibition.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Suc-Ala-Pro-Ala-Amc can change over time due to factors such as stability and degradation. The stability of Suc-Ala-Pro-Ala-Amc is influenced by storage conditions, with optimal stability achieved at low temperatures (e.g., -20°C) . Over time, the compound may degrade, leading to a decrease in its effectiveness as a substrate. Long-term studies have shown that the activity of Suc-Ala-Pro-Ala-Amc can be maintained for extended periods under proper storage conditions, allowing for consistent and reliable results in enzymatic assays.
Dosage Effects in Animal Models
The effects of Suc-Ala-Pro-Ala-Amc vary with different dosages in animal models. Studies have shown that at low doses, Suc-Ala-Pro-Ala-Amc can effectively serve as a substrate for proteolytic enzymes without causing adverse effects . At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is important to carefully determine the appropriate dosage for each specific application to avoid any negative impact on the animal models being studied.
Metabolic Pathways
Suc-Ala-Pro-Ala-Amc is involved in metabolic pathways related to proteolysis. The compound interacts with enzymes such as elastase and chymotrypsin, which are involved in the degradation of proteins and peptides . These interactions play a role in regulating metabolic flux and maintaining the balance of proteolytic activity within cells. By serving as a substrate for these enzymes, Suc-Ala-Pro-Ala-Amc provides valuable insights into the metabolic pathways associated with proteolysis and protein turnover.
Transport and Distribution
Within cells and tissues, Suc-Ala-Pro-Ala-Amc is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in areas where proteolytic activity is being studied . The transport and distribution of Suc-Ala-Pro-Ala-Amc are essential for ensuring its availability as a substrate for enzymatic reactions and for obtaining accurate measurements of enzyme activity.
Subcellular Localization
The subcellular localization of Suc-Ala-Pro-Ala-Amc is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can interact with proteolytic enzymes . The localization of Suc-Ala-Pro-Ala-Amc is crucial for studying the activity of enzymes in different cellular contexts and for understanding the spatial regulation of proteolysis.
Propiedades
IUPAC Name |
4-[[1-[2-[[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O8/c1-13-11-22(33)37-19-12-16(6-7-17(13)19)28-23(34)14(2)27-24(35)18-5-4-10-29(18)25(36)15(3)26-20(30)8-9-21(31)32/h6-7,11-12,14-15,18H,4-5,8-10H2,1-3H3,(H,26,30)(H,27,35)(H,28,34)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZBPMOSFAFFND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(C)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701008169 | |
| Record name | 4-Hydroxy-4-[(1-{2-[hydroxy({1-hydroxy-1-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]propan-2-yl}imino)methyl]pyrrolidin-1-yl}-1-oxopropan-2-yl)imino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701008169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88467-44-1 | |
| Record name | 4-Hydroxy-4-[(1-{2-[hydroxy({1-hydroxy-1-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]propan-2-yl}imino)methyl]pyrrolidin-1-yl}-1-oxopropan-2-yl)imino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701008169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1390748.png)
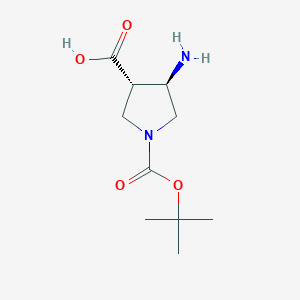
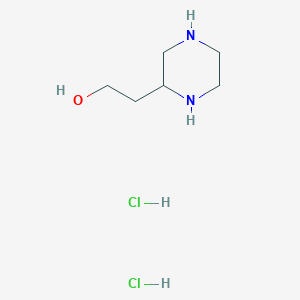
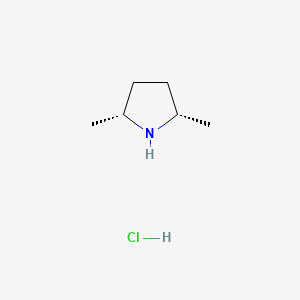




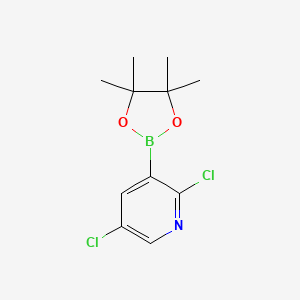
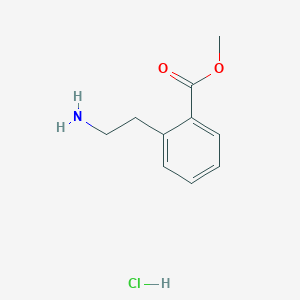
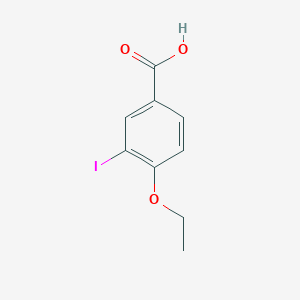
![[1,2,4]Triazol-1-yl-acetic acid hydrochloride](/img/structure/B1390766.png)
